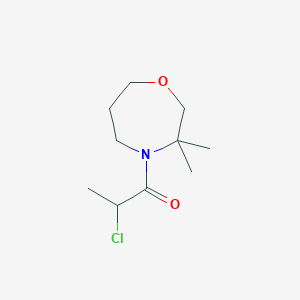
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one is an organic compound that features a chloro-substituted propanone moiety attached to a 3,3-dimethyl-1,4-oxazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one typically involves the reaction of 3,3-dimethyl-1,4-oxazepane with a chlorinated propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The propanone moiety can participate in oxidation and reduction reactions, leading to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving oxazepane derivatives.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one involves its interaction with specific molecular targets, potentially including enzymes and receptors. The chloro group and the oxazepane ring may play roles in binding to these targets, influencing biochemical pathways and exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,3-dimethylimidazolidinium chloride: Another chloro-substituted compound with a different ring structure.
3-Chloro-2,2-dimethyl-1-propanol: A compound with a similar chloro and propanol moiety but lacking the oxazepane ring.
Uniqueness: 2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one is unique due to the presence of the 3,3-dimethyl-1,4-oxazepane ring, which imparts distinct chemical and biological properties compared to other chloro-substituted compounds.
Eigenschaften
IUPAC Name |
2-chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)9(13)12-5-4-6-14-7-10(12,2)3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHXEKLIOBFNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCOCC1(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
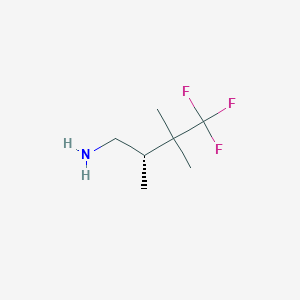

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2454981.png)
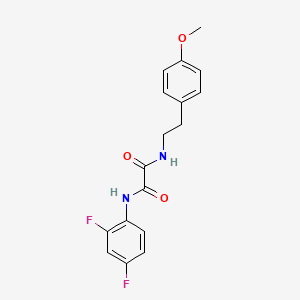
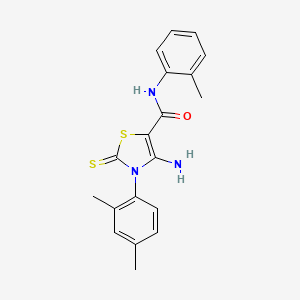
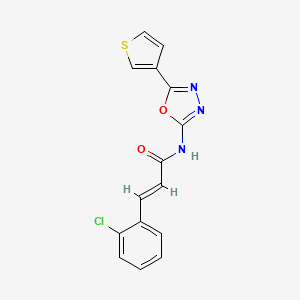
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2454987.png)
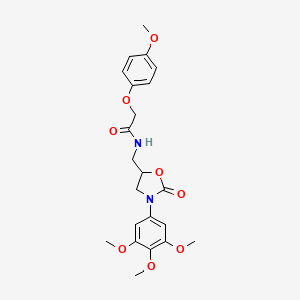
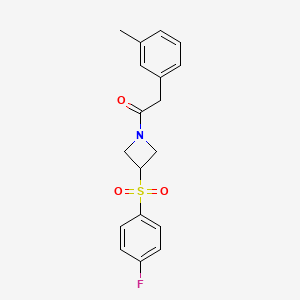
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2454991.png)
![N'-(3-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2454993.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2454994.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2454998.png)
![3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2454999.png)
